BenchChemオンラインストアへようこそ!

cis-3-Amino-1-methylcyclobutanecarboxylic acid

Peptidomimetics Conformational Analysis Drug Design

This cis-substituted, 1-methyl cyclobutane amino acid is a critical conformationally constrained building block for medicinal chemistry. Its locked cis geometry and quaternary center pre-organize pharmacophores, enhancing target binding affinity and metabolic stability over flexible or non-methylated analogs. Essential for developing protease inhibitors, stapled peptides, and JAK kinase inhibitor libraries. Ensure you source the defined stereochemistry essential for your SAR—avoid racemic or des-methyl mixes.

Molecular Formula C6H11NO2
Molecular Weight 129.16
CAS No. 1824508-80-6
Cat. No. B3324330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Amino-1-methylcyclobutanecarboxylic acid
CAS1824508-80-6
Molecular FormulaC6H11NO2
Molecular Weight129.16
Structural Identifiers
SMILESCC1(CC(C1)N)C(=O)O
InChIInChI=1S/C6H11NO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3,7H2,1H3,(H,8,9)
InChIKeyBGWPVFAAAKGBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Amino-1-methylcyclobutanecarboxylic acid (CAS 1824508-80-6): A Constrained Cyclobutane β-Amino Acid Building Block for Peptidomimetic and Conformational Restriction Research


cis-3-Amino-1-methylcyclobutanecarboxylic acid (CAS 1824508-80-6) is a chiral, non-proteinogenic cyclic β-amino acid. The molecule features a rigid, four-membered cyclobutane ring substituted with a cis-configured amino group at the 3-position and a methyl group at the 1-position adjacent to the carboxylic acid [1]. This constrained scaffold is a key feature of a class of conformationally restricted building blocks increasingly employed in medicinal chemistry and peptide science to restrict backbone flexibility and pre-organize pharmacophores, a strategy linked to enhanced target affinity and metabolic stability [2]. It is commercially available as a research chemical from multiple suppliers .

Why a Non-Stereospecific or Non-Methylated Cyclobutane Amino Acid Cannot Substitute for cis-3-Amino-1-methylcyclobutanecarboxylic acid (CAS 1824508-80-6) in Rigid Scaffold Design


The functional value of cis-3-Amino-1-methylcyclobutanecarboxylic acid is derived from the precise, synergistic interplay of its cis stereochemistry and the 1-methyl group on the conformationally rigid cyclobutane ring. Substituting this compound with a generic, non-stereospecific mixture (e.g., CAS 1824508-80-6 without defined stereochemistry) introduces variable spatial orientation of the amino and carboxyl groups, potentially abolishing specific interactions with biological targets . Similarly, using a close analog lacking the 1-methyl group (e.g., cis-3-aminocyclobutanecarboxylic acid, CAS 74316-27-1) or possessing the alternative trans geometry (e.g., trans-3-amino-1-methylcyclobutanecarboxylic acid hydrochloride, CAS 1389264-21-4) can fundamentally alter a molecule's global conformation and its resulting pharmacophore presentation, leading to a loss of activity or function . As a class, cyclobutane-containing scaffolds are specifically chosen to restrict conformational freedom and improve key drug-like properties, including metabolic stability and target selectivity [1].

Quantitative Differentiation Evidence for cis-3-Amino-1-methylcyclobutanecarboxylic acid (CAS 1824508-80-6) vs. Closest Analogs


Conformational Restriction Analysis: cis- vs. trans-Cyclobutane Scaffolds

The differentiation is grounded in the fundamental conformational restriction imposed by the cyclobutane ring. While a flat cyclobutane has significant strain, it adopts a puckered conformation with a low ring-flipping barrier of approximately 1.5 kcal/mol, allowing for rapid interconversion at room temperature [1]. The cis-3-amino-1-methyl substitution pattern (target compound) locks the relative spatial orientation of the amino, carboxyl, and methyl groups into a specific, rigid geometry. In contrast, its trans isomer (e.g., CAS 1389264-21-4) presents these functional groups in a distinct, divergent vector orientation. This is a class-level inference drawn from the established stereochemistry of cyclobutane scaffolds.

Peptidomimetics Conformational Analysis Drug Design

Comparative Commercial Availability and Defined Purity: cis-3-Amino-1-methylcyclobutanecarboxylic acid vs. Non-Stereospecific Mixture

The target compound, cis-3-amino-1-methylcyclobutanecarboxylic acid (CAS 1824508-80-6), is available from specialized vendors with a specified purity of ≥98% (NLT 98%) [REFS-1, REFS-2]. In contrast, a search for the non-stereospecific 3-amino-1-methylcyclobutane-1-carboxylic acid (same CAS) yields listings that do not guarantee the cis configuration, with reported purities varying, for instance, ≥95% . For applications where stereochemistry is critical, purchasing the stereochemically undefined compound introduces an unknown level of the inactive trans-isomer, which can compromise reaction yields or biological assay results.

Building Blocks Chemical Synthesis Medicinal Chemistry

Impact of 1-Methyl Substitution on Physical Properties: A Comparison with cis-3-Aminocyclobutanecarboxylic acid

The presence of the 1-methyl group in cis-3-Amino-1-methylcyclobutanecarboxylic acid (MW: 129.16 g/mol) compared to the unsubstituted analog, cis-3-aminocyclobutanecarboxylic acid (MW: 115.13 g/mol, CAS 74316-27-1) , results in a measurable increase in molecular weight and, critically, an increase in lipophilicity (cLogP). While precise cLogP values are often calculated in silico, this structural modification is a well-established strategy in medicinal chemistry for modulating a molecule's physicochemical profile, influencing its passive membrane permeability and, consequently, its oral bioavailability [1].

Physicochemical Properties Building Blocks Medicinal Chemistry

Patent-Cited Use in Therapeutic Development: JAK Inhibitor Scaffolds

Cyclobutane and methylcyclobutane derivatives, a class to which cis-3-Amino-1-methylcyclobutanecarboxylic acid belongs, are explicitly claimed as scaffolds in patents for Janus kinase (JAK) inhibitors [1]. The patent literature specifically identifies these scaffolds as being useful for treating JAK-associated diseases, including inflammatory disorders, autoimmune diseases, and cancers [1]. This places the target compound within a therapeutically validated chemical space and provides a concrete, commercially relevant application for its use as a key intermediate in the synthesis of drug candidates.

JAK Inhibitors Immunology Oncology

High-Value Application Scenarios for cis-3-Amino-1-methylcyclobutanecarboxylic acid (CAS 1824508-80-6) in Drug Discovery and Peptide Engineering


Conformationally Locked Peptidomimetics for Enhanced Target Engagement

In medicinal chemistry programs targeting challenging protein-protein interactions (PPIs) or designing protease inhibitors, replacing a flexible natural amino acid with cis-3-amino-1-methylcyclobutanecarboxylic acid introduces a rigid, pre-organized conformation. As supported by the class-level inference [Section_3, Item_1], this can lock a peptide or small molecule into its bioactive conformation, minimizing the entropic penalty upon binding and leading to improved target affinity and selectivity compared to peptides containing flexible residues [1].

Synthesis of Patent-Disclosed JAK Inhibitor Analogs

Based on the patent evidence identifying methylcyclobutane derivatives as scaffolds for JAK kinase inhibitors [Section_3, Item_4], this compound serves as a direct, commercially available building block for synthesizing novel analogs within this therapeutically validated class. Researchers in immunology and oncology can use this compound to create focused libraries of JAK inhibitors, expediting the exploration of structure-activity relationships (SAR) around the cyclobutane core to improve potency or selectivity [2].

Tuning Physicochemical Properties in Lead Optimization

As demonstrated by the comparison with the non-methylated analog [Section_3, Item_3], the 1-methyl group in this compound provides a quantifiable increase in molecular weight and lipophilicity. In lead optimization campaigns, medicinal chemists can strategically incorporate this building block to subtly increase the cLogP of a drug candidate, a well-established tactic for enhancing passive membrane permeability and improving oral bioavailability without resorting to a different scaffold altogether [3].

Synthesis of Geometry-Specific Hydrocarbon-Stapled Peptides

The rigid cyclobutane framework of this compound is directly relevant to the methodology described in Chen et al. (2023) [1] for developing 'geometry-specific hydrocarbon-stapled peptides.' While that study used a different cyclobutane amino acid, the principle directly applies: the constrained, cis-substituted scaffold of this compound can serve as an effective 'restricted anchoring residue' for ring-closing metathesis (RCM), enabling the creation of stapled peptides with defined and enhanced α-helicity and biological activity against targets like the SARS-CoV-2 spike protein.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-3-Amino-1-methylcyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.